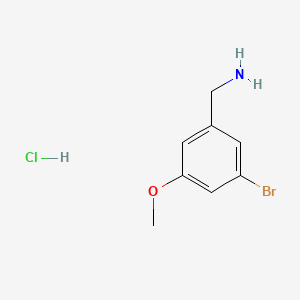
1-(3-Bromo-5-methoxyphenyl)methanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-5-methoxyphenyl)methanaminehydrochloride is an organic compound with the molecular formula C8H10BrNO·HCl It is a derivative of methanamine, substituted with a bromine atom at the 3-position and a methoxy group at the 5-position on the phenyl ring
Méthodes De Préparation
The synthesis of 1-(3-Bromo-5-methoxyphenyl)methanaminehydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with 3-bromo-5-methoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine and a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.
Analyse Des Réactions Chimiques
1-(3-Bromo-5-methoxyphenyl)methanaminehydrochloride undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced to a primary amine.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Bromo-5-methoxyphenyl)methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)methanaminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The methoxy and bromine substituents on the phenyl ring influence its binding affinity and specificity. The amine group can form hydrogen bonds with target molecules, affecting their activity and function.
Comparaison Avec Des Composés Similaires
1-(3-Bromo-5-methoxyphenyl)methanaminehydrochloride can be compared with similar compounds such as:
1-(3-Bromo-5-methylphenyl)methanaminehydrochloride: Similar structure but with a methyl group instead of a methoxy group.
1-(3-Bromo-4-methoxyphenyl)methanaminehydrochloride: The position of the methoxy group is different, affecting its chemical properties and reactivity.
1-(3-Bromo-5-nitrophenyl)methanaminehydrochloride: Contains a nitro group instead of a methoxy group, leading to different reactivity and applications.
Propriétés
Formule moléculaire |
C8H11BrClNO |
|---|---|
Poids moléculaire |
252.53 g/mol |
Nom IUPAC |
(3-bromo-5-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H10BrNO.ClH/c1-11-8-3-6(5-10)2-7(9)4-8;/h2-4H,5,10H2,1H3;1H |
Clé InChI |
HABYHDCBANMEGZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)CN)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




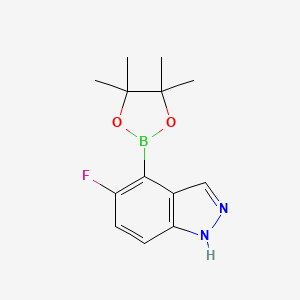
![1H,4H,5H-benzo[g]indole-3-carboxylic acid](/img/structure/B13452292.png)
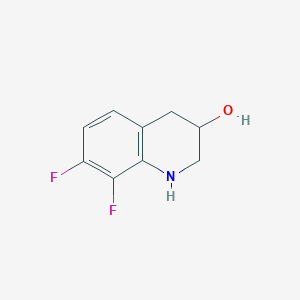
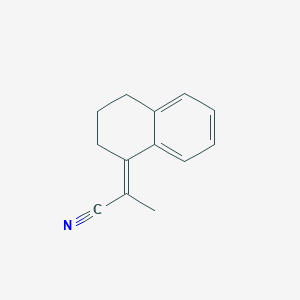
![Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide](/img/structure/B13452318.png)
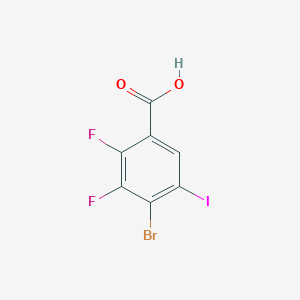
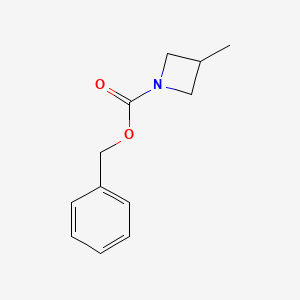
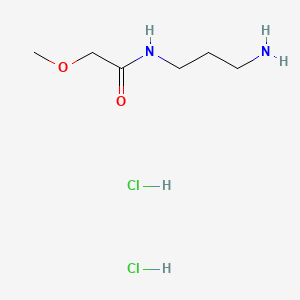
![[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one](/img/structure/B13452354.png)
![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride](/img/structure/B13452355.png)

![Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate](/img/structure/B13452374.png)
